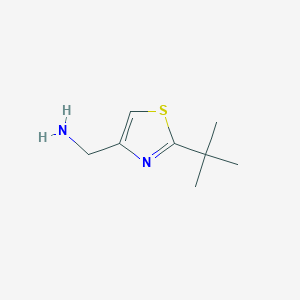
(2-(tert-Butyl)thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(tert-Butyl)thiazol-4-yl)methanamine” is a chemical compound with the CAS Number: 937656-81-0 . It has a molecular weight of 170.28 . The IUPAC name for this compound is (2-tert-butyl-1,3-thiazol-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 170.28 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Applications De Recherche Scientifique
Excited-State Intramolecular Proton Transfer (ESIPT) Systems and Organic Light Emitting Diodes (OLEDs)
- The thiazolo[5,4-d]thiazole moiety, related to (2-(tert-Butyl)thiazol-4-yl)methanamine, is a core component in compounds demonstrating reversible excited-state intramolecular proton transfer (ESIPT). This phenomenon is significant in the development of white organic light-emitting diodes (WOLEDs), as it allows for tunable emission from blue to yellow, including white-light luminescence. This application demonstrates the potential of such compounds in advanced display and lighting technologies (Zhang et al., 2016).
Ambient-Temperature Synthesis in Organic Chemistry
- The ambient-temperature synthesis of similar compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlights the utility of this compound in organic chemistry. This synthesis method, which utilizes magnesium sulfate as a drying agent, is notable for its efficiency and simplicity, making it valuable in the synthesis of various organic compounds (Becerra et al., 2021).
Photocytotoxicity and Cancer Cell Targeting
- Compounds like 4-tert-butyl-2-methyl-thiazole, which are structurally related to this compound, have been studied for their role in generating toxic metabolites in biological systems. These studies are crucial for understanding the interaction of such compounds with biological organisms, particularly in the context of toxicity and potential therapeutic applications (Mizutani et al., 1994).
Synthesis and Antitumor Activity
- The synthesis of compounds such as (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, which is structurally similar to this compound, demonstrates potential antitumor activity. Such compounds, characterized by single-crystal X-ray diffraction, have shown preliminary efficacy against various cancer cell lines, indicating their potential use in cancer treatment (Hu et al., 2010).
Molecular Imaging and Photodynamic Therapy
- Iron(III) complexes containing components like 4-tert-butyl catecholate, related to this compound, have been synthesized and studied for their photocytotoxic properties. These complexes exhibit potent photocytotoxicity under red light, making them valuable in the field of photodynamic therapy and molecular imaging, particularly for targeting cancer cells (Basu et al., 2014).
Mécanisme D'action
Target of Action
Thiazole derivatives, however, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of (2-(tert-Butyl)thiazol-4-yl)methanamine may depend on the specific biological activity it exhibits.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The compound’s boiling point is reported to be 2396±230 C at 760 mmHg , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives are known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is reported to be stored at 4c and protected from light , suggesting that temperature and light exposure may influence its stability.
Propriétés
IUPAC Name |
(2-tert-butyl-1,3-thiazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQIYCCZQFERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

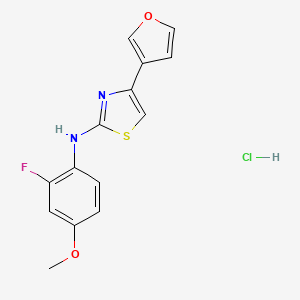
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)

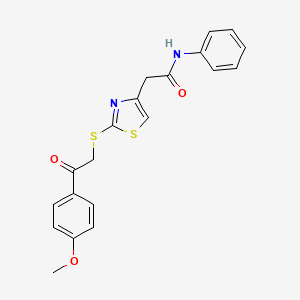
![(2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2409738.png)


![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)
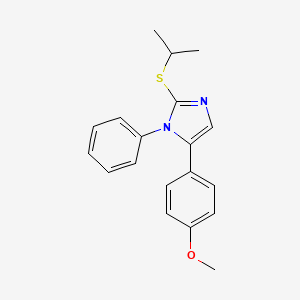
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(pyridin-2-yloxy)benzamide](/img/structure/B2409749.png)
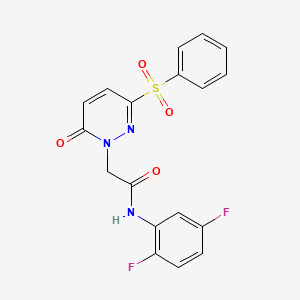
![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
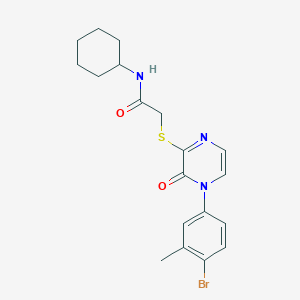
![8-(5-methyl-1,2-oxazole-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2409753.png)